1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol
Description
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H18N2O/c1-8(2,11)6-10-4-3-7(9)5-10/h7,11H,3-6,9H2,1-2H3 |
InChI Key |
VDMURYIBJNVHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCC(C1)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Alkylation of 3-Aminopyrrolidine
The most widely reported method involves the alkylation of 3-aminopyrrolidine with 2-methylpropan-2-ol derivatives. Key variations include:
Direct Alkylation with 2-Methylpropan-2-ol
- Reagents : 3-Aminopyrrolidine, 2-methylpropan-2-ol, acid catalyst (e.g., HCl).
- Conditions : Reflux in tetrahydrofuran (THF) or methanol at 75–80°C for 16–20 hours.
- Mechanism : Nucleophilic substitution (SN2) at the hydroxyl oxygen of 2-methylpropan-2-ol, facilitated by protonation of the alcohol group.
- Yield : 70–85% after purification via solvent evaporation and recrystallization.
Use of Alkyl Halides as Electrophiles
Reductive Amination
This method is preferred for stereochemical control, particularly for obtaining the (S)-enantiomer:
Chiral Synthesis via Borane Complexes
- Reagents : (S)-3-Aminopyrrolidine, 2-methylpropan-2-one, sodium borohydride (NaBH₄).
- Conditions : Methanol solvent at 0–5°C, followed by gradual warming to room temperature.
- Key Step : Imine formation between the ketone and amine, followed by stereoselective reduction.
- Yield : 65–75% enantiomeric excess (ee) >98%.
Catalytic Hydrogenation
Nucleophilic Substitution with Epoxides
A less common but scalable approach involves epoxide ring-opening:
Optimization and Industrial Considerations
Solvent and Temperature Effects
Catalytic Systems
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 70–85 | 90–95 | Low | High |
| Reductive Amination | 65–75 | 98–99 | High | Moderate |
| Epoxide Ring-Opening | 60–70 | 85–90 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol is a chemical compound with the molecular formula and a molar mass of 158.24 g/mol. It features a pyrrolidine ring, which contributes to its biological activity and potential therapeutic applications. The systematic name for this compound is 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol, and its CAS number is 1567866-78-7.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
The primary applications of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol are in medicinal chemistry and pharmacology, with its potential as a therapeutic agent for neurological disorders being explored. Research suggests it can modulate calcium channels and influence neurotransmitter release. The compound may also serve as a building block for synthesizing more complex pharmaceutical compounds.
Biological Activity
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. It has been studied for its potential effects on calcium channels and its role in neurological pathways. The compound's structural features suggest it may interact with various receptors, possibly influencing synaptic transmission and neuroprotection.
Interaction Studies
Interaction studies have focused on understanding how 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol interacts with various biological targets. These studies often employ techniques such as radiolabeled ligand binding assays and electrophysiological recordings to assess its effects on ion channels and receptors. Preliminary results suggest that this compound may have selective activity against certain calcium channel subtypes, indicating its potential for targeted therapeutic applications.
Histamine H3 Receptor Antagonists
Piperazine and aminopyrrolidine compounds, including 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol, may act as Histamine H3 receptor antagonists . Such antagonists comprise a potential treatment for a variety of disorders affecting cognition, such as Alzheimer's disease, Parkinson's disease, Attention Deficit and Hyperactivity Disorder, Schizophrenia, Foetal Alcohol Syndrome, Mild Cognitive Impairment, Age-related Memory Dysfunction, and Down Syndrome . They may also be used to treat sleep disorders like hypersomnia and narcolepsy, as well as energy homeostasis disorders like obesity .
Quinolone Antibiotics
The addition of a 3-methoximine-4-aminomethyl-pyrrolidin-1-yl group to the C7 position of quinolone antibiotics improves anti-Gram-positive activity and overcomes physical disadvantages compared with the pyrrolidine group alone, as well as improving the drug's potency .
Chemical Reactivity and Synthesis
Chemical Reactivity
The chemical reactivity of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol can be influenced by its functional groups. The amino group can participate in nucleophilic substitution reactions, while the alcohol group can undergo dehydration or esterification reactions. The compound may also react with various electrophiles due to the presence of the nitrogen atom in the pyrrolidine ring, leading to diverse derivatives that could have enhanced properties or activities.
Synthesis
Several synthetic routes have been developed to produce 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol. One common method involves the reaction of 2-methylpropan-2-ol with pyrrolidine derivatives under acidic conditions. This process typically requires careful control of temperature and reaction time to ensure high yields and purity of the final product. Alternative methods may utilize different starting materials or catalysts to achieve similar outcomes.
Structural Similarities
Several compounds share structural similarities with 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Aminopyrrolidine | Pyrrolidine ring with amino group | Basic structure; less bulky |
| 2-Methylpropan-2-amino alcohol | Alcohol group similar to 1-(3-Aminopyrrolidin... | Lacks pyrrolidine structure |
| N-Methylpyrrolidine | Methylated version of pyrrolidine | Different methylation pattern |
Mechanism of Action
The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. Additionally, the compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol, differing primarily in the amine-containing ring or substituents:
Key Observations:
Chemical and Physical Properties
Solubility and Reactivity
- Azetidine Analog : Smaller ring size may reduce solubility due to increased rigidity but enhance nucleophilic reactivity at the amine site .
- Piperidine Derivative : The methyl group on the piperidine ring could sterically hinder interactions, while the hydroxyl group retains hydrogen-bonding capacity .
Stability
- Pyrrolidine and piperidine derivatives are generally stable under physiological conditions, whereas azetidine’s ring strain might predispose it to ring-opening reactions .
Antimicrobial Potential
- Pyrrolidine-containing compounds, such as 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one, exhibit antimicrobial activity, suggesting that the target compound’s pyrrolidine-amine group could interact with bacterial targets .
- The dibenzylamino analog’s bulky structure may limit antimicrobial efficacy due to reduced penetration .
Therapeutic Targets
- The target compound’s amine group could modulate similar pathways.
Biological Activity
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol, also known by its systematic name 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C₈H₁₈N₂O, and it has a molar mass of 158.24 g/mol. The compound features a pyrrolidine ring that contributes to its interactions with various biological systems, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The structural characteristics of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol are crucial for its biological activity. The presence of both an amino group and an alcohol group allows for diverse chemical reactivity, including potential interactions with neurotransmitter systems.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| CAS Number | 1567866-78-7 |
| Appearance | Liquid |
| Storage Temperature | 4 °C |
Research indicates that 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol acts primarily as a modulator of neurotransmitter systems. It has been shown to influence calcium channels and affect synaptic transmission, which could be beneficial in treating neurological disorders. The compound's ability to interact with various receptors suggests it may have neuroprotective properties.
Interaction Studies
Studies employing radiolabeled ligand binding assays and electrophysiological recordings have demonstrated that this compound exhibits selective activity against certain calcium channel subtypes. This selectivity indicates its potential for targeted therapeutic applications, particularly in conditions where calcium channel modulation is beneficial.
Biological Activity
The biological activity of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol includes:
Neurotransmitter Modulation:
- It has been studied for its effects on neurotransmitter release and synaptic plasticity.
Calcium Channel Interaction:
- Preliminary data suggest that the compound may selectively inhibit or activate specific calcium channels, which are critical in various physiological processes.
Potential Therapeutic Applications:
- Ongoing research is exploring its use in treating neurological disorders such as epilepsy and anxiety disorders due to its modulatory effects on neurotransmission.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol:
-
Calcium Channel Blockers:
- Case studies indicate that compounds targeting calcium channels can significantly reduce seizure frequency in animal models of epilepsy.
-
Neuroprotective Effects:
- Research on related compounds has shown promise in protecting neuronal cells from oxidative stress, suggesting a potential role for 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol in neuroprotection.
Synthesis and Derivatives
The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol typically involves the reaction of 2-methylpropan-2-ol with pyrrolidine derivatives under controlled acidic conditions. This process can yield high purity products suitable for biological testing.
Synthetic Route Overview:
- Starting Materials: 2-Methylpropan-2-ol and pyrrolidine derivatives.
- Reaction Conditions: Acidic medium, controlled temperature.
- Yield Optimization: Careful monitoring of reaction time and conditions to maximize yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
